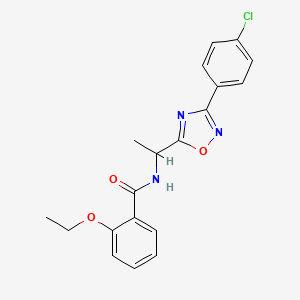
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine, commonly known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research. BPTP belongs to the class of kinase inhibitors and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
BPTP acts as a kinase inhibitor by binding to the active site of the kinase enzyme and preventing its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. BPTP has been found to selectively inhibit certain kinases, making it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
BPTP has been found to have significant effects on cellular signaling pathways, leading to changes in cellular behavior. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also modulating the immune system and reducing inflammation. BPTP has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTP has several advantages for lab experiments, including its high potency and selectivity for certain kinases. However, BPTP also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several potential future directions for BPTP research. One area of interest is its potential use in combination therapy with other cancer treatments. Another area of research is the development of novel BPTP analogs with improved selectivity and potency. Additionally, further studies are needed to fully understand the potential therapeutic applications of BPTP and its mechanisms of action.
Métodos De Síntesis
BPTP can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the use of thiophene, chloropyrimidine, and benzyl bromide, which are reacted under controlled conditions to produce BPTP as the final product.
Aplicaciones Científicas De Investigación
BPTP has been studied for its potential use in cancer therapy. It has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation, making it a potential candidate for cancer treatment. BPTP has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine involves the reaction of 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine, followed by deprotection of the benzyl group using hydrogenation.", "Starting Materials": [ "2-chloro-4-(methylamino)pyrimidine", "N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine" ], "Reaction": [ "Step 1: React 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine.", "Step 2: Deprotect the benzyl group using hydrogenation in the presence of a catalyst such as palladium on carbon and hydrogen gas to obtain the final product, N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine." ] } | |
Número CAS |
2412500-73-1 |
Nombre del producto |
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine |
Clave InChI |
BCSIFOAVKITWKH-UHFFFAOYSA-N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)


![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)



